N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yloxypropyl chain, a pyrrol group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Propan-2-yloxypropyl Chain: This step involves the reaction of the pyrazole derivative with 3-chloropropan-2-ol in the presence of a base to form the propan-2-yloxypropyl chain.
Formation of the Pyrrol Group: The pyrrol group can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(propan-2-yloxy)propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methylamide
Uniqueness
1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-propan-2-yloxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-16(2)26-14-8-11-21-19(25)18-15-22-24(17-9-4-3-5-10-17)20(18)23-12-6-7-13-23/h3-7,9-10,12-13,15-16H,8,11,14H2,1-2H3,(H,21,25) |
InChI Key |
PBDARSDQLCHHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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